molecular formula C21H28N2O3S B4956884 N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4956884
M. Wt: 388.5 g/mol
InChI Key: NTFMAMABMZUUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as EIDD-2801, is a small molecule drug that has gained attention in recent times due to its potential in treating viral infections. EIDD-2801 is a broad-spectrum antiviral agent that has shown efficacy against a variety of RNA viruses, including coronaviruses.

Mechanism of Action

N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a prodrug that is metabolized to its active form, N~4~-hydroxycytidine triphosphate (NHC-TP), by cellular enzymes. NHC-TP is then incorporated into viral RNA during replication, leading to the introduction of errors in the viral genome. These errors make the virus less viable and reduce its ability to replicate, ultimately leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to have low toxicity and good pharmacokinetic properties in animal models. It has good oral bioavailability and is rapidly metabolized to its active form, NHC-TP. N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been shown to be effective in reducing viral load and preventing lung damage in animal models infected with SARS-CoV-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of viral infections. N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has also been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective drug. However, one of the limitations of N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.

Future Directions

There are several future directions for the research and development of N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential direction is the development of new formulations and delivery methods to improve its pharmacokinetic properties and increase its half-life. Another direction is the investigation of its efficacy against other viral infections, such as HIV and hepatitis C. Additionally, the combination of N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide with other antiviral agents may provide a synergistic effect and improve its efficacy against viral infections. Finally, the development of N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide analogs may lead to the discovery of more potent and selective antiviral agents.

Synthesis Methods

N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is synthesized by a series of chemical reactions involving several intermediates. The synthesis method involves the reaction of 2-ethylphenyl isocyanate with isobutylamine to form the corresponding urea. This urea is then reacted with 4-methylbenzenesulfonyl chloride to yield the sulfonamide intermediate. Finally, the sulfonamide intermediate is reacted with glycine to form the desired compound, N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.

Scientific Research Applications

N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its antiviral properties, particularly against RNA viruses. Studies have shown that N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can inhibit the replication of several RNA viruses, including coronaviruses, influenza viruses, and respiratory syncytial virus. In a recent study, N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide was found to be effective against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. The study showed that N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide could reduce viral load and prevent lung damage in animal models infected with SARS-CoV-2.

properties

IUPAC Name

2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-5-18-8-6-7-9-20(18)23(15-21(24)22-14-16(2)3)27(25,26)19-12-10-17(4)11-13-19/h6-13,16H,5,14-15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFMAMABMZUUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.